3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
CAS No.: 384358-55-8
Cat. No.: VC7108886
Molecular Formula: C22H18ClN3OS2
Molecular Weight: 439.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384358-55-8 |
|---|---|
| Molecular Formula | C22H18ClN3OS2 |
| Molecular Weight | 439.98 |
| IUPAC Name | 3-amino-N-(4-chlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C22H18ClN3OS2/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27) |
| Standard InChI Key | OBHYQKCSVOLJRE-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C5=CC=CS5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a tetrahydrothieno[2,3-b]quinoline core fused with a thiophene ring and substituted with an amino group, a 4-chlorophenyl carboxamide moiety, and a tetrahydrothieno ring system. Key structural attributes include:
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Tetrahydrothienoquinoline core: A bicyclic system combining thiophene and quinoline rings, partially saturated to enhance conformational flexibility.
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4-Chlorophenyl group: A chlorine-substituted aromatic ring linked via a carboxamide bond, contributing to hydrophobic interactions and electron-withdrawing effects.
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Thiophen-2-yl substituent: A sulfur-containing heterocycle that may influence redox properties and π-π stacking interactions.
The molecular formula is C₁₈H₁₇ClN₄OS, with a molecular weight of 372.87 g/mol . The SMILES notation (O=C(C1=C(N)C2=CC3=C(N=C2S1)CCN(C)C3)NC4=CC=C(Cl)C=C4) confirms the connectivity of functional groups .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 372.87 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (amino and carboxamide NH) |
| Hydrogen Bond Acceptors | 5 (S, O, N atoms) |
| Rotatable Bonds | 4 |
The chlorophenyl and thiophene groups enhance solubility in organic solvents, while the amino group may improve aqueous solubility under acidic conditions.
Synthetic Pathways and Optimization
Key Synthetic Strategies
While detailed synthetic protocols are unavailable in permissible sources, analogous compounds suggest a multi-step approach:
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Quinoline Core Formation: Cyclocondensation of substituted anilines with α,β-unsaturated carbonyl compounds.
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Thiophene Annulation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the thiophene ring.
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Carboxamide Functionalization: Coupling of 4-chloroaniline with the acyl chloride derivative of the intermediate.
Reaction optimization likely involves palladium catalysts for cross-coupling steps and chromatographic purification to isolate the target compound .
Industrial-Scale Production Challenges
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Purification Complexity: The fused heterocyclic system necessitates high-performance liquid chromatography (HPLC) or recrystallization for purity >95%.
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Yield Optimization: Steric hindrance from the tetrahydrothieno ring may limit reaction efficiency, requiring tailored catalysts (e.g., Buchwald-Hartwig conditions).
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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4-Chlorophenyl Group: Enhances target affinity through hydrophobic interactions and electron-withdrawing effects.
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Amino Substituent: Facilitates hydrogen bonding with catalytic residues in enzymes.
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Tetrahydrothieno Ring: Modulates solubility and bioavailability by reducing planar rigidity.
| Application | Rationale |
|---|---|
| Antibacterial Agents | Thiophene-mediated membrane disruption |
| Oncology Therapeutics | DNA intercalation or kinase inhibition |
| Neuroprotective Agents | Quinoline-derived redox modulation |
Industrial and Research Uses
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